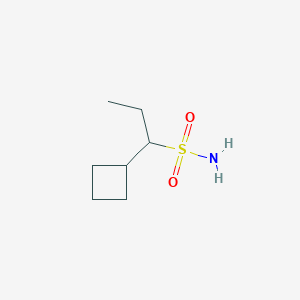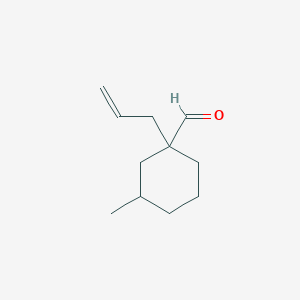
3-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde is an organic compound with a complex structure that includes a cyclohexane ring substituted with a methyl group, a prop-2-en-1-yl group, and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane, which is subjected to various substitution reactions to introduce the methyl and prop-2-en-1-yl groups.
Aldehyde Introduction: The aldehyde group is introduced through oxidation reactions, often using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the reactions.
Optimized Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like KMnO4 or H2O2.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as NaBH4 or LiAlH4.
Substitution: The methyl and prop-2-en-1-yl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
3-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde exerts its effects involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways related to inflammation, microbial growth, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene
- 1-Methylene-4-(prop-1-en-2-yl)cyclohexane
- 1-Methyl-4-(1-methylethenyl)cyclohexane
Properties
Molecular Formula |
C11H18O |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
3-methyl-1-prop-2-enylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O/c1-3-6-11(9-12)7-4-5-10(2)8-11/h3,9-10H,1,4-8H2,2H3 |
InChI Key |
SJOISEHSWMBROE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CC=C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Aminomethyl)cyclopropyl]-2-hydroxyacetaldehyde](/img/structure/B15257807.png)

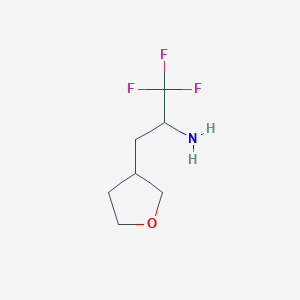
![4-[(4-Propylphenyl)amino]butanoic acid](/img/structure/B15257830.png)
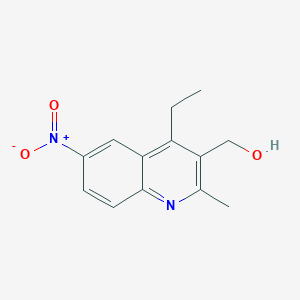


![5-(Propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B15257848.png)
![(2S)-4-carbamoyl-2-[(4-fluorophenyl)formamido]butanoic acid](/img/structure/B15257853.png)
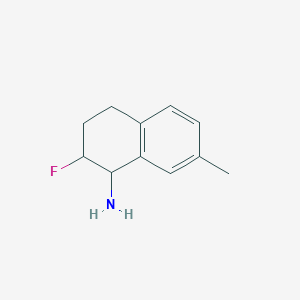
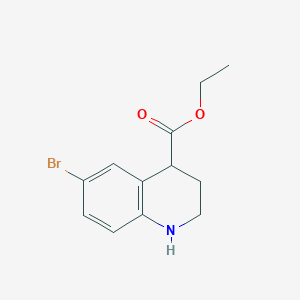

![(Z)-2-(1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B15257885.png)
